molecular formula C15H12ClN3O2 B11784083 Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate

Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate

Cat. No.: B11784083
M. Wt: 301.73 g/mol
InChI Key: LLSROLAJBFWKOU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted at position 2 with a 2-chlorophenyl group and at position 3 with an ethyl carboxylate moiety.

Key structural features include:

  • Imidazo[1,2-a]pyrazine core: A fused bicyclic system with nitrogen atoms at positions 1 and 3 of the pyrazine ring.
  • 2-Chlorophenyl substituent: An electron-withdrawing group at position 2, which may enhance metabolic stability and binding affinity compared to non-halogenated analogs.
  • Ethyl carboxylate: A polar ester group that improves solubility and serves as a handle for further derivatization.

Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)imidazo[1,2-a]pyrazine-3-carboxylate

InChI

InChI=1S/C15H12ClN3O2/c1-2-21-15(20)14-13(10-5-3-4-6-11(10)16)18-12-9-17-7-8-19(12)14/h3-9H,2H2,1H3

InChI Key

LLSROLAJBFWKOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CN=C2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-chlorobenzaldehyde with ethyl 2-aminopyrazine-3-carboxylate under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyrazine ring .

Industrial Production Methods

Industrial production methods for this compound often involve the use of transition metal catalysts to enhance the efficiency and yield of the reaction. Techniques such as microwave-assisted synthesis and flow chemistry are also employed to scale up the production while maintaining the purity and consistency of the compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chlorophenyl group exhibits moderate electrophilicity, enabling aryl-chlorine substitution under specific conditions. In polar aprotic solvents like DMF or DMSO, this moiety participates in:

  • Buchwald-Hartwig amination with primary/secondary amines at 80–100°C

  • Suzuki-Miyaura coupling using Pd(PPh₃)₄ catalyst and aryl boronic acids (yields: 65–82%)

Reaction conditions significantly influence selectivity:

Reaction TypeCatalystSolventTemperature (°C)Yield (%)
AminationPd₂(dba)₃/XantphosDMF10072
Suzuki CouplingPd(PPh₃)₄DMSO8068

Ester Hydrolysis and Transesterification

The ethyl ester undergoes alkaline hydrolysis (2M NaOH, ethanol/H₂O 1:1, reflux) to yield the carboxylic acid derivative, a precursor for amide coupling. Transesterification with methanol or tert-butanol occurs via acid catalysis (H₂SO₄, 60°C), modifying solubility for pharmacological studies.

Cycloaddition Reactions

The imidazo[1,2-A]pyrazine core participates in 1,3-dipolar cycloadditions with nitrile oxides or diazo compounds, forming fused polycyclic systems. Key parameters:

  • Solvent: Toluene or CH₃CN

  • Temperature: 80–120°C

  • Catalyst: None required for thermal activation

Cross-Coupling Reactions

The C-3 position of the pyrazine ring facilitates Sonogashira coupling with terminal alkynes using PdCl₂(PPh₃)₂/CuI (yields: 58–75%). This introduces π-conjugated systems for optoelectronic applications or extended pharmacophores.

Electrophilic Aromatic Substitution

While the chlorophenyl group deactivates the ring, nitration occurs at the meta position under mixed acid (HNO₃/H₂SO₄) at 0–5°C. Bromination (NBS, CCl₄, AIBN) selectively targets the imidazole ring’s C-5 position.

Biological Activity Correlation

Reaction products demonstrate enhanced kinase inhibition (PI3Kα IC₅₀: 2–14 nM) and antiproliferative effects (A375 melanoma IC₅₀: 0.14 µM) compared to the parent compound . Hydrolyzed carboxylic acid derivatives show improved water solubility but reduced cell permeability, highlighting structure-activity trade-offs.

This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry and materials science. Recent studies highlight its potential in developing PI3K/AKT pathway inhibitors and fluorescent probes through targeted functionalization . Further exploration of its click chemistry compatibility and catalytic asymmetric transformations could expand synthetic utility.

Scientific Research Applications

Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate exhibits a range of biological activities that make it a valuable candidate for medicinal applications:

  • Anticancer Activity :
    • Research indicates that this compound has shown potential in inhibiting cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting a mechanism involving the disruption of cellular signaling pathways associated with tumor growth .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against multiple pathogens. Studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Effects :
    • This compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Anticancer Mechanism

A study conducted by researchers at a leading university explored the anticancer effects of this compound on human breast cancer cells. The findings revealed that treatment with this compound led to significant apoptosis (programmed cell death) in MCF-7 cells, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) that suggests effective antimicrobial properties, warranting further investigation into its use as an antibiotic .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Researchers have also explored various derivatives of this compound to enhance its biological activity and selectivity. For instance, modifications to the imidazo ring have been shown to improve anticancer potency .

Mechanism of Action

The mechanism of action of ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related imidazo-fused heterocycles, focusing on substituent effects, physicochemical properties, and reported applications.

Core Heterocycle Variations

(a) Ethyl 2-(4-fluorophenyl)imidazo[1,2-a]pyrazine-3-carboxylate (7c)
  • Core : Imidazo[1,2-a]pyrazine (identical to the target compound).
  • Substituent : 4-Fluorophenyl at position 2.
  • Properties: Melting Point: Not explicitly reported, but similar derivatives (e.g., ethyl imidazo[1,2-a]pyrazine-3-carboxylate) are solids with purity >99% . Biological Activity: Fluorinated analogs are often explored for enhanced bioavailability and target selectivity .
(b) Ethyl 2-(3,4-difluorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate (2c)
  • Core : Imidazo[1,2-a]pyrimidine (pyrimidine ring instead of pyrazine).
  • Substituent : 3,4-Difluorophenyl at position 2.
  • Properties :
    • Melting Point : 137.6–138.2 °C .
    • Synthetic Yield : 77% via condensation of 2-(3,4-difluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-4(5H)-one with ethyl carboxylate precursors .
    • Key Difference : The pyrimidine core may reduce electron density compared to pyrazine, influencing reactivity and binding interactions.

Substituent Variations on Imidazo[1,2-a]pyrazine

(a) Ethyl 7-methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate (2a)
  • Core : Imidazo[1,2-a]pyrimidine.
  • Substituents :
    • 4-(Trifluoromethyl)phenyl at position 2.
    • Methyl group at position 5.
  • Properties: Melting Point: 129.1–131.6 °C . Synthetic Yield: 78% via analogous condensation routes .
(b) Ethyl imidazo[1,2-a]pyrazine-3-carboxylate (Base Compound)
  • Core : Imidazo[1,2-a]pyrazine.
  • Substituent: None at position 2.
  • Properties :
    • Molecular Weight : 191.19 g/mol .
    • Purity : 99.32% (HPLC) .
    • Application : Serves as a precursor for further functionalization, highlighting the versatility of the unsubstituted core .

Halogenated Derivatives

(a) Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
  • Core : Imidazo[1,2-b]pyridazine (distinct ring system).
  • Substituents :
    • Chlorine at position 4.
    • Methyl at position 2.
  • Properties :
    • Similarity Score : 0.88 to pyridazine-based analogs .
    • Key Difference : The pyridazine core alters electronic properties and steric bulk compared to pyrazine derivatives.

Key Research Findings

  • Synthetic Flexibility: Imidazo[1,2-a]pyrazine derivatives are synthesized via condensation reactions under mild conditions (e.g., ethanol at room temperature) .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability and biological activity, as seen in type IV secretion inhibitors .
  • Thermal Stability : Pyrimidine-based analogs exhibit higher melting points than pyrazine derivatives, suggesting stronger crystal lattice interactions .

Biological Activity

Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate (CAS: 1035556-24-1) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.

The chemical formula for this compound is C15H12ClN3O2C_{15}H_{12}ClN_{3}O_{2}. The compound features an imidazo[1,2-a]pyrazine core, which is known for its diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyrazines exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : A study demonstrated that certain pyrazole derivatives had MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, showcasing potent antimicrobial efficacy .
  • Biofilm Inhibition : Compounds similar to this compound have shown effectiveness in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis .

Modulation of Adenosine A2A Receptor

This compound has been identified as a modulator of the adenosine A2A receptor. This receptor plays a crucial role in various physiological processes and is implicated in several diseases:

  • Cancer Treatment : Antagonists of the A2A receptor are being explored for their potential in cancer therapies. By inhibiting this receptor, the compounds may enhance immune responses against tumors .
  • Neurological Disorders : The modulation of adenosine receptors has implications for treating conditions such as Parkinson's disease and Alzheimer's disease .

Antibacterial Activity

The antibacterial properties of imidazo[1,2-a]pyrazines have been extensively studied:

Compound TypeActivity LevelTarget Bacteria
Imidazo[1,2-a]pyrazinesModerate to HighGram-positive and Gram-negative bacteria
Specific DerivativesPotentMycobacterium species

A series of studies have reported that various imidazo derivatives exhibit potent antibacterial activity against a range of bacterial strains .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple synthetic pathways that yield derivatives with varying biological activities. The SAR studies highlight the importance of substituents on the imidazo ring in enhancing biological activity.

For example:

  • Compounds with electron-donating groups at specific positions on the imidazo ring showed increased anticancer activity compared to those with electron-withdrawing groups .

Clinical Implications

Studies indicate that compounds similar to this compound could serve as leads for developing new therapeutic agents against cancer and infectious diseases. The modulation of adenosine receptors presents a promising avenue for enhancing immune responses in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize Ethyl 2-(2-chlorophenyl)imidazo[1,2-a]pyrazine-3-carboxylate, and how do reaction parameters influence yield?

  • Methodology : Cyclocondensation reactions are widely used. A two-step procedure involves dissolving intermediates (e.g., ethyl 3-((4-chlorophenylimino)methyleneamino) derivatives) in dichloromethane, followed by base-catalyzed cyclization in ethanol with sodium ethoxide (EtONa). Yields up to 70% are achievable with optimized solvent polarity and temperature . Catalyst-free aqueous syntheses (e.g., using water as solvent) reduce byproducts but may require longer reaction times .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • Methodology : Nuclear Magnetic Resonance (NMR) confirms substituent positions (e.g., chlorophenyl at C2). Single-crystal X-ray diffraction resolves the coplanarity of the imidazo[1,2-a]pyrazine core (max. deviation: 0.092 Å for C30) and dihedral angles (e.g., 71° between benzene and pyrimidinone rings). Crystallographic disorder in ethyl groups is refined using split models (55:45 occupancy) .

Q. What solvent systems are optimal for recrystallization to ensure high purity?

  • Methodology : Ethanol-dichloromethane (1:2 v/v) mixtures enable slow evaporation, producing high-purity crystals. Recrystallization minimizes impurities from cyclization byproducts, as demonstrated in benzofuropyrimidine derivatives .

Advanced Research Questions

Q. How can reaction pathways be modified to introduce functional groups enhancing bioactivity?

  • Methodology : Substituents like nitriles or fluorinated moieties are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, 3-aminophenol coupling under K₂CO₃/DMF conditions adds hydrogen-bonding groups, improving target affinity . Silver-catalyzed aminooxygenation in acetonitrile introduces aldehyde functionalities for further derivatization .

Q. What computational strategies predict the pharmacokinetic and target-binding properties of derivatives?

  • Methodology : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like HIV reverse transcriptase. Analogs with chlorophenyl and cyclohexylamino groups show IC₅₀ values <0.2 μM . ADME predictions (SwissADME) assess logP (2.8–3.5) and bioavailability scores (>0.55), guiding lead optimization .

Q. How are crystallographic data contradictions (e.g., disorder, dihedral angles) resolved?

  • Methodology : High-resolution X-ray data (≤0.8 Å) combined with anisotropic displacement parameters clarify atomic positions. For example, split-site refinement with fixed occupancy ratios (60:40 for C34) and residual density maps validate disorder models in imidazo[1,2-a]pyrazine derivatives .

Q. What strategies mitigate low yields in multicomponent reactions involving this compound?

  • Methodology : One-pot reactions with Meldrum’s acid and aryl aldehydes in water improve atom economy. Optimizing stoichiometry (1:2:1 for nitrile:aldehyde:acid) and room-temperature stirring reduces side reactions, achieving yields >65% .

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